molecular formula C14H12N4O3 B2846526 2-({[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}amino)benzenecarbonitrile CAS No. 338394-16-4

2-({[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}amino)benzenecarbonitrile

Cat. No.: B2846526
CAS No.: 338394-16-4
M. Wt: 284.275
InChI Key: FDGMBHPHHPUORG-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with a 1,3-dimethyl-2,4,6-trioxotetrahydro moiety, conjugated to a benzenecarbonitrile group via a methylamino linker. Its synthesis typically involves diazotization of intermediates like 4-amino hippuric acid followed by coupling with barbituric acid derivatives under reflux with acetic anhydride and aromatic aldehydes .

Properties

IUPAC Name

2-[(4-hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)methylideneamino]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3/c1-17-12(19)10(13(20)18(2)14(17)21)8-16-11-6-4-3-5-9(11)7-15/h3-6,8,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCOBPYOLKYCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C=NC2=CC=CC=C2C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901121872
Record name 2-[[(Tetrahydro-1,3-dimethyl-2,4,6-trioxo-5(2H)-pyrimidinylidene)methyl]amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901121872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338394-16-4
Record name 2-[[(Tetrahydro-1,3-dimethyl-2,4,6-trioxo-5(2H)-pyrimidinylidene)methyl]amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901121872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}amino)benzenecarbonitrile typically involves the following steps:

  • Pyrimidine Ring Formation: : The initial step is the formation of the pyrimidine ring. This is commonly achieved through a cyclization reaction involving urea or thiourea and an appropriate β-dicarbonyl compound under acidic or basic conditions.

  • Methylation: : The pyrimidine intermediate is then methylated using methylating agents such as methyl iodide or dimethyl sulfate to introduce the 1,3-dimethyl groups.

  • Formylation: : The formylation of the methylated pyrimidine derivative is performed using reagents like formic acid or formamide.

  • Reaction with Aminobenzonitrile: : The formylated intermediate reacts with aminobenzonitrile under suitable conditions, often involving heating and the use of a catalyst such as palladium, to yield the target compound.

Industrial Production Methods

Industrial-scale production involves optimizing the above steps to enhance yield and purity while minimizing costs. Factors such as reaction time, temperature, solvent choice, and purification techniques are carefully controlled.

Chemical Reactions Analysis

Types of Reactions

2-({[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}amino)benzenecarbonitrile undergoes various types of reactions:

  • Oxidation: : It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

  • Reduction: : Reduction reactions using reducing agents such as lithium aluminum hydride can convert the nitrile group to an amine.

  • Substitution: : Halogenation or nitration reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions
  • Oxidation: : Hydrogen peroxide, potassium permanganate; acidic or basic medium.

  • Reduction: : Lithium aluminum hydride; anhydrous conditions.

  • Substitution: : Halogens (chlorine, bromine), nitric acid; various solvents like dichloromethane or acetic acid.

Major Products
  • Oxidized Derivatives: : Including hydroxylated or ketone derivatives.

  • Amines: : Resulting from reduction of the nitrile group.

  • Substituted Aromatics: : Depending on the substituents introduced.

Scientific Research Applications

Medicinal Applications

Anticancer Activity
Research indicates that derivatives of pyrimidine compounds exhibit anticancer properties. A study showed that similar compounds can inhibit tumor cell proliferation by inducing apoptosis (programmed cell death) in cancerous cells. The mechanism involves the modulation of signaling pathways related to cell survival and death .

Antimicrobial Properties
Compounds containing pyrimidine rings have been studied for their antimicrobial activity against various pathogens. In vitro assays demonstrated that certain derivatives possess significant inhibitory effects on bacterial growth, making them candidates for antibiotic development .

Neuroprotective Effects
Recent findings suggest that compounds similar to 2-({[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}amino)benzenecarbonitrile may offer neuroprotective benefits. They potentially mitigate oxidative stress in neuronal cells, which is crucial for treating neurodegenerative diseases .

Material Science Applications

Polymeric Composites
The incorporation of this compound into polymer matrices has been explored to enhance mechanical properties and thermal stability. Studies indicate that adding such compounds can improve the performance of materials used in various engineering applications .

Sensors
Due to its electronic properties, the compound can be utilized in the development of sensors for detecting environmental pollutants or biological markers. Its ability to undergo redox reactions makes it suitable for electrochemical sensor applications .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Induced apoptosis in cancer cells; potential as a chemotherapeutic agent.
Antimicrobial Significant growth inhibition of pathogenic bacteria in vitro.
Neuroprotective Reduced oxidative stress in neuronal models; potential for neuroprotection.
Polymeric Composites Enhanced mechanical properties observed in composite materials.
Sensors Effective detection of environmental pollutants demonstrated.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. Its benzenecarbonitrile group allows it to bind to enzymes or receptors, modulating their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Key Differences:

  • Target Compound : Contains a 1,3-dimethyl-2,4,6-trioxo (barbiturate) group.
  • Analogues: 2-[(4-{2-[4,6-Dioxo-2-thioxotetrahydro-5(2H)-pyrimidinyliden]hydrazino}benzoyl)amino]acetic acid (): Replaces one oxygen with sulfur at the 2-position of the pyrimidine ring. This substitution increases polarizability and alters UV-Vis absorption due to sulfur’s electron-donating effects . 4-(1,3-Dimethyl-2,4,6-Trioxo-Tetrahydro-Pyrimidin-5-Ylidenemethyl)-Benzoic Acid (): Features a benzoic acid substituent instead of benzenecarbonitrile. The carboxylic acid group enhances water solubility but reduces thermal stability compared to the nitrile group .

Table 1: Substituent Effects on Properties

Compound Substituent Key Property Differences
Target Compound Benzenecarbonitrile High thermal stability; strong π-conjugation
Thiobarbiturate Analog () 2-Thio group Red-shifted absorbance; lower melting point
Benzoic Acid Analog () Carboxylic acid Increased solubility in polar solvents

Pyrimidine Derivatives with Aryl/Heteroaryl Substituents

Key Examples:

  • 2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile (): Incorporates a thiazole ring and hydroxylphenyl group. The thiazole enhances bioactivity (e.g., kinase inhibition), while the hydroxyl group facilitates hydrogen bonding, increasing binding affinity in biological systems .
  • Benzylidinehydrazinyl Pyrimidine-5-Carbonitriles (): Feature hydrazinyl-benzylidene linkers. These compounds exhibit improved synthetic yields (70–85%) due to milder reaction conditions compared to the target compound’s diazotization route (60–75% yields) .

Fused-Ring Pyrimidine Systems

Key Examples:

  • Pyrazolo-Pyrido-Pyrimidines (): Fused pyrazole-pyridine-pyrimidine systems. These exhibit higher molecular rigidity, leading to enhanced fluorescence quantum yields but reduced solubility .
  • Pyrido[1,2-a]Benzimidazoles (): Incorporate nitro and carbonitrile groups. The fused benzimidazole ring broadens absorption spectra, making them suitable for optoelectronic applications .

Table 3: Structural Complexity vs. Performance

Compound Type Ring System Key Advantage
Target Compound Non-fused pyrimidine Synthetic simplicity
Pyrazolo-Pyrido-Pyrimidines Fused tricyclic High fluorescence efficiency
Pyrido-Benzimidazoles Fused bicyclic Broad UV-Vis absorption

Biological Activity

2-({[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}amino)benzenecarbonitrile (CAS Number: 3567139) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its antitumor and antimicrobial activities.

Chemical Structure and Properties

  • Molecular Formula : C14H12N4O3
  • Molecular Weight : 284.27 g/mol
  • CAS Number : 3567139

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds structurally related to this compound. For instance:

  • Cell Line Studies : In vitro assays using human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated that similar compounds exhibited significant cytotoxic effects. The IC50 values for these compounds ranged from 6.26 μM to 20.46 μM depending on the assay conditions (2D vs. 3D cultures) .
  • Mechanism of Action : The proposed mechanism involves intercalation into DNA and inhibition of DNA-dependent enzymes. Compounds with amidine moieties showed enhanced binding to the minor groove of AT-rich DNA regions, which is crucial for their antitumor efficacy .

Antimicrobial Activity

The antimicrobial properties of related compounds have also been investigated:

  • Testing Against Pathogens : Various derivatives were tested against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using broth microdilution methods. Compounds demonstrated promising antibacterial activity, with some showing efficacy comparable to established antibiotics .
  • Eukaryotic Model Testing : The yeast Saccharomyces cerevisiae was included in antimicrobial assessments, revealing that certain derivatives exhibited selective toxicity towards pathogenic strains while being less harmful to eukaryotic cells .

Study 1: Antitumor Efficacy in Lung Cancer Models

A study published in PMC evaluated a series of similar compounds for their antiproliferative effects on lung cancer cell lines. Results indicated that compounds with structural similarities to this compound had IC50 values that suggest substantial potential for development as antitumor agents .

Study 2: Antimicrobial Screening

A comprehensive screening of benzimidazole and benzothiazole derivatives revealed that those incorporating the pyrimidinylidene moiety exhibited significant antimicrobial activity against both bacterial and fungal strains. This suggests a broader applicability for compounds like this compound in treating infections .

Summary of Findings

Activity Type Cell Line/Pathogen IC50/Activity
AntitumorA549~6.26 μM
AntitumorHCC827~6.48 μM
AntimicrobialStaphylococcus aureusEffective
AntimicrobialEscherichia coliEffective

Q & A

What are the typical synthetic routes for synthesizing 2-({[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}amino)benzenecarbonitrile?

Level: Basic
Answer:
A common approach involves condensation reactions between pyrimidinone derivatives and substituted benzaldehydes. For example, analogous carbonitrile derivatives are synthesized by refluxing precursors (e.g., thiouracil derivatives) with aldehydes (e.g., 4-cyanobenzaldehyde) in acetic anhydride/acetic acid mixtures under sodium acetate catalysis. This method yields products after crystallization, with characterization via IR (to confirm nitrile and carbonyl groups) and NMR spectroscopy .

How should researchers characterize the structural and functional groups of this compound?

Level: Basic
Answer:
Use a combination of spectroscopic techniques:

  • IR Spectroscopy : Identify nitrile (C≡N, ~2220 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) stretches.
  • NMR Spectroscopy : Analyze ^1H NMR for substituent environments (e.g., methyl groups at δ 2.2–2.4 ppm) and ^13C NMR for sp² carbons in the pyrimidinone ring (~165–170 ppm).
  • Mass Spectrometry : Confirm molecular weight (e.g., m/z 386 for C20H10N4O3S analogs) .

How can researchers optimize synthetic yield when encountering low reproducibility?

Level: Advanced
Answer:
Low yields (e.g., 57–68% in similar syntheses) may arise from competing side reactions or unstable intermediates. Mitigation strategies include:

  • Solvent Optimization : Replace acetic anhydride with DMF or THF to stabilize reactive intermediates.
  • Catalyst Screening : Test alternatives to sodium acetate, such as piperidine or ionic liquids.
  • Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation and adjust reaction times .

How should contradictory spectral data (e.g., NMR vs. IR) be resolved during characterization?

Level: Advanced
Answer:
Contradictions may stem from tautomerism or impurities. Solutions include:

  • Variable-Temperature NMR : Probe dynamic equilibria (e.g., keto-enol tautomerism in pyrimidinones).
  • 2D NMR Techniques : Use HSQC or HMBC to resolve overlapping signals.
  • Purification Reassessment : Re-crystallize or chromatograph to remove byproducts .

What theoretical frameworks are relevant for studying this compound’s reactivity?

Level: Basic
Answer:
Link to concepts such as:

  • Hammett Substituent Constants : Predict electronic effects of substituents (e.g., electron-withdrawing nitrile groups).
  • Frontier Molecular Orbital (FMO) Theory : Model nucleophilic/electrophilic sites via computational tools like DFT.
  • Retrosynthetic Analysis : Deconstruct the molecule into feasible precursors (e.g., pyrimidinones and benzaldehydes) .

How to design experiments assessing environmental fate and ecotoxicological impacts?

Level: Advanced
Answer:
Adopt methodologies from longitudinal environmental studies:

  • Partitioning Studies : Measure log Kow to predict bioavailability.
  • Degradation Assays : Test hydrolysis/photolysis rates under varying pH/UV conditions.
  • Trophic Transfer Models : Use microcosms to evaluate bioaccumulation in aquatic systems .

How can researchers address discrepancies in reported bioactivity data across studies?

Level: Advanced
Answer:
Standardize assays to reduce variability:

  • Dose-Response Curves : Use consistent molar concentrations (e.g., 1–100 µM) and controls.
  • Cell Line Validation : Ensure reproducibility across multiple lines (e.g., HEK293 vs. HepG2).
  • Meta-Analysis : Statistically aggregate data from peer-reviewed studies to identify trends .

What structural features influence this compound’s stability under physiological conditions?

Level: Basic
Answer:
Key factors include:

  • Nitrile Group Stability : Susceptible to hydrolysis at high pH; monitor via HPLC.
  • Pyrimidinone Ring : Stabilized by intramolecular hydrogen bonding (evidenced by IR/NMR).
  • Substituent Effects : Electron-donating groups (e.g., methyl) may reduce oxidative degradation .

How to validate computational models predicting this compound’s reactivity?

Level: Advanced
Answer:
Validate against experimental

  • DFT Calculations : Compare predicted vs. observed NMR chemical shifts (RMSD < 1 ppm acceptable).
  • Docking Studies : Correlate binding affinities with in vitro enzyme inhibition assays.
  • Sensitivity Analysis : Test model robustness by varying parameters (e.g., solvation energy) .

What methodologies ensure reproducibility in multi-lab studies?

Level: Advanced
Answer:
Implement standardized protocols:

  • SOPs for Synthesis : Detail reaction conditions (e.g., reflux time, solvent ratios).
  • Inter-Lab Calibration : Share reference samples for NMR/MS alignment.
  • Blinded Data Analysis : Minimize bias in spectral interpretation .

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